N-(1,1-dioxidotetrahydrothiophen-3-yl)morpholine-4-carboxamide
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Overview
Description
4-Morpholinecarboxamide, N-(tetrahydro-1,1-dioxido-3-thienyl)-(9CI) is a chemical compound with a complex structure that includes a morpholine ring, a carboxamide group, and a tetrahydro-1,1-dioxido-3-thienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholinecarboxamide, N-(tetrahydro-1,1-dioxido-3-thienyl)-(9CI) typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with sulfuric acid, followed by cyclization.
Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the morpholine ring with a suitable carboxylic acid derivative, such as an acid chloride or an ester, under basic conditions.
Attachment of the Tetrahydro-1,1-dioxido-3-thienyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-Morpholinecarboxamide, N-(tetrahydro-1,1-dioxido-3-thienyl)-(9CI) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.
Scientific Research Applications
4-Morpholinecarboxamide, N-(tetrahydro-1,1-dioxido-3-thienyl)-(9CI) has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Morpholinecarboxamide, N-(tetrahydro-1,1-dioxido-3-thienyl)-(9CI) involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways and cellular processes.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating signal transduction pathways.
DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
4-Morpholinecarboxamide, N-(3-thienyl)-(9CI): Similar structure but lacks the tetrahydro-1,1-dioxido group.
4-Morpholinecarboxamide, N-(tetrahydro-3-thienyl)-(9CI): Similar structure but lacks the 1,1-dioxido group.
Uniqueness
4-Morpholinecarboxamide, N-(tetrahydro-1,1-dioxido-3-thienyl)-(9CI) is unique due to the presence of both the tetrahydro-1,1-dioxido group and the morpholine ring, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H16N2O4S |
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Molecular Weight |
248.30 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)morpholine-4-carboxamide |
InChI |
InChI=1S/C9H16N2O4S/c12-9(11-2-4-15-5-3-11)10-8-1-6-16(13,14)7-8/h8H,1-7H2,(H,10,12) |
InChI Key |
MMBRHSKAULFCTM-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)N2CCOCC2 |
Origin of Product |
United States |
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